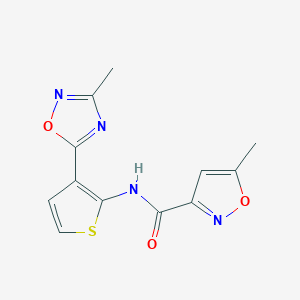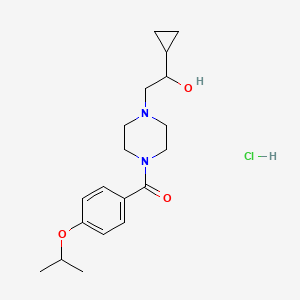
3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes.
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety present in the compound is known for its antimicrobial properties. Thiazoles are found in many biologically active compounds, such as sulfathiazole, which is an antimicrobial drug . The presence of the dichloro-benzamide group may enhance these properties, making it a potential candidate for developing new antimicrobial agents.
Antiretroviral Drug Development
Thiazole derivatives have been used in antiretroviral drugs like Ritonavir . The compound could be explored for its potential use in HIV treatment due to the similarity in structure to known antiretroviral thiazole compounds.
Antifungal Applications
Compounds like Abafungin, which contain a thiazole ring, are used as antifungal drugs . The compound’s structural similarity to known antifungal agents suggests it could be developed for treating fungal infections.
Antineoplastic (Antitumor) Drugs
Thiazole derivatives are also known for their antitumor properties, as seen in drugs like Tiazofurin . The compound’s ability to interact with cancer cell lines could be investigated for potential antineoplastic applications.
Neuroprotective Effects
The compound’s potential neuroprotective effects could be explored due to the thiazole ring’s known activity in this area. Thiazole derivatives have been shown to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Anti-inflammatory and Analgesic Applications
Thiazole derivatives have demonstrated significant anti-inflammatory and analgesic activities . The compound could be researched for its potential use in pain management and inflammation control.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Similar compounds have been known to undergo various chemical reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties as assessed by admet .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVEPMEWAKRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



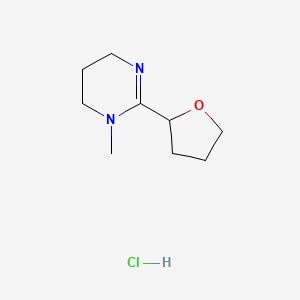

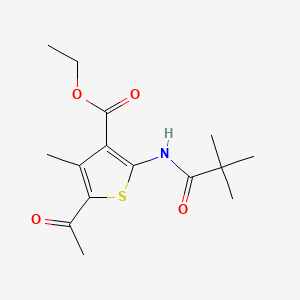
![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)
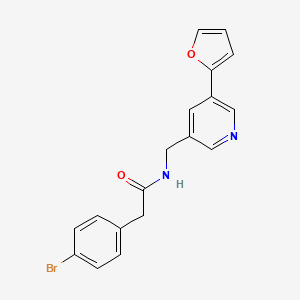
![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)

